1-Chloro-4-hydrazinophthalazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-chlorophthalazin-1-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c9-7-5-3-1-2-4-6(5)8(11-10)13-12-7/h1-4H,10H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTJGZYAFKMABR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2Cl)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383155 | |
| Record name | 1-CHLORO-4-HYDRAZINOPHTHALAZINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51935-42-3 | |
| Record name | 1-CHLORO-4-HYDRAZINOPHTHALAZINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Chloro-4-hydrazinophthalazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 Chloro 4 Hydrazinophthalazine and Its Derivatives
Precursor Synthesis Pathways
The initial step in the synthesis of 1-Chloro-4-hydrazinophthalazine involves the creation of a phthalazinone ring system. This can be achieved through several pathways, primarily involving the cyclocondensation of a suitable phthalic acid derivative with a hydrazine (B178648) source.
Phthalazinone derivatives serve as the foundational scaffolds for the subsequent synthesis of this compound. The two primary methods for their synthesis are detailed below.
A common and well-established method for the synthesis of phthalazinone derivatives involves the reaction of phthalic anhydride (B1165640) with hydrazine hydrate. bu.edu.eg This reaction is typically carried out in a solvent such as ethanol or acetic acid. bu.edu.eg The process involves the nucleophilic attack of the hydrazine on one of the carbonyl carbons of the phthalic anhydride, leading to the opening of the anhydride ring. Subsequent intramolecular cyclization and dehydration yield the phthalazinone ring.
The reaction conditions can be varied to optimize the yield of the desired phthalazinone derivative. For instance, the reaction can be conducted at reflux temperature for a period of several hours. bu.edu.eg The use of acetic acid as a solvent has been reported to facilitate the reaction.
Table 1: Synthesis of Phthalazinone Derivatives from Phthalic Anhydride and Hydrazine Hydrate
| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|---|
| Phthalic Anhydride | Hydrazine Hydrate | Ethanol | Reflux (90°C) | 2 hours | 71% | |
| Phthalic Anhydride | Hydrazine Hydrate | Acetic Acid | 120°C | 4 hours | 90% | researchgate.net |
Another significant pathway to phthalazinone derivatives is through the reaction of 2-aroylbenzoic acids, such as 2-benzoyl benzoic acid, with a hydrazine source. While the literature frequently details the use of hydrazine hydrate in this reaction, specific experimental data for the use of hydrazine sulfate is not as readily available. However, the general principle of the reaction involves the condensation of the hydrazine with the keto and carboxylic acid functionalities of the 2-benzoylbenzoic acid to form the phthalazinone ring. researchgate.net
o-Acylbenzoic acid derivatives are known to react with various hydrazine derivatives, including hydrazine hydrate, phenyl hydrazine, and hydrazine acetate salts, in boiling butanol or ethanol to yield 2-substituted phthalazinones. researchgate.net The reaction of 2-acylbenzoic acids with hydrazine hydrate is a key step in a one-pot, two-step process for the synthesis of phthalazin-1(2H)-ones. syrris.comnih.gov
Table 2: Synthesis of Phthalazinone Derivatives from 2-Acylbenzoic Acids and Hydrazine Derivatives
| Reactant 1 | Reactant 2 | Solvent | Temperature | Reference |
|---|---|---|---|---|
| 2-Acylbenzoic Acid | Hydrazine Hydrate | Butanol or Ethanol | Boiling | researchgate.net |
| 2-Aroylbenzoic Acid | Hydrazine Hydrate | Ethanol | Boiling | jst.go.jp |
It is important to note that while the synthesis of phthalazinones from 2-benzoyl benzoic acid and hydrazine derivatives is a well-documented process, specific procedural details and yield data for the reaction utilizing hydrazine sulfate are not extensively covered in the reviewed literature.
Once the phthalazinone precursor has been synthesized, the next critical step is chlorination. This is typically achieved by treating the phthalazinone with a strong chlorinating agent, which converts the hydroxyl group of the lactim tautomer into a chlorine atom, yielding a chloro-substituted phthalazine (B143731).
Phosphorus oxychloride (POCl₃) is a widely used and effective reagent for the chlorination of phthalazinone intermediates. The reaction involves heating the phthalazinone in an excess of phosphorus oxychloride. researchgate.net The mechanism of this reaction is believed to proceed through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.
The reaction conditions for chlorination using POCl₃ can be optimized to achieve high yields. Typically, the reaction is carried out at reflux temperature for several hours. In some cases, a base such as N,N-dimethylaniline may be added to the reaction mixture.
Table 3: Chlorination of Phthalazinone Intermediates using Phosphorus Oxychloride (POCl₃)
| Substrate | Reagent | Conditions | Reference |
|---|---|---|---|
| Phthalazinone | POCl₃ | Reflux | |
| Quinazolone | POCl₃ with N,N-dimethylaniline | 100°C for several hours | |
| Phthalazinone | POCl₃ | Gentle reflux for 4 hours |
Phosphorus pentachloride (PCl₅) is another powerful chlorinating agent employed in the synthesis of chloro-substituted phthalazines. researchgate.net It is known to be a stronger chlorinating agent than phosphorus oxychloride and is sometimes used in combination with it to enhance the reaction's efficacy. researchgate.net
The reaction with PCl₅ also typically involves heating the phthalazinone with the reagent. The mechanism involves the formation of an intermediate that is subsequently attacked by a chloride ion to yield the chlorinated product. The use of a mixture of POCl₃ and PCl₅ has been reported to be a robust method for the chlorination of various heterocyclic compounds, often resulting in high yields in a shorter reaction time. researchgate.net
Table 4: Chlorination of Phthalazinone Intermediates using Phosphorus Pentachloride (PCl₅)
| Substrate | Reagent(s) | Conditions | Reference |
|---|---|---|---|
| Phthalazinone | PCl₅ | Heating | researchgate.net |
| Quinazolinone | POCl₃ and PCl₅ | Fusion on a water bath for 6-8 hours | |
| α-Amino Acids | PCl₅ | 1:1 molar ratio in CCl₄ or CH₂Cl₂ |
Formation of 1,4-Dichlorophthalazine as an Intermediate
The precursor to this compound is 1,4-dichlorophthalazine. This intermediate is commonly synthesized from phthalazine-1,4-dione, also known as phthalhydrazide. The conversion is an essential step that activates the phthalazine core for subsequent nucleophilic substitution reactions.
Several methods exist for this chlorination process. A prevalent method involves treating phthalazine-1,4-dione with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base like pyridine or in a solvent like N,N-dimethylformamide (DMF). nih.govnih.gov Another approach utilizes phosphorus trichloride (PCl₃) in a solvent like acetonitrile, sometimes with a catalyst such as 4-dimethylaminopyridine, to facilitate the reaction under milder conditions. google.com The reaction typically requires heating to ensure complete conversion. nih.govgoogle.com Upon completion, the reaction mixture is processed to isolate the 1,4-dichlorophthalazine, which serves as a crucial building block in medicinal chemistry. sigmaaldrich.compragmetis.com
Table 1: Synthesis of 1,4-Dichlorophthalazine
| Starting Material | Reagents | Catalyst/Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Phthalazine-1,4-dione | Phosphorus oxychloride (POCl₃) | Pyridine | Heated to 110°C for 1h | Not specified | nih.gov |
| Phthalazine-1,4-dione | Phosphorus oxychloride (POCl₃) | N,N-dimethylformamide (DMF) | Heated to 65°C or 80°C for 2-4h | Not specified | nih.gov |
| Phthalazine-1,4-dione ("diketone phthalazines") | Phosphorus trichloride (PCl₃) | 4-dimethylaminopyridine / Acetonitrile | Heated to 45°C, PCl₃ added over 6h, then refluxed for 4h | Not specified | google.com |
| Phthalazine-1,4-dione ("diketone phthalazines") | Phosphorus trichloride (PCl₃) | 1,8-Diazabicyclo[5.4.0]undec-7-ene / Acetonitrile | Heated to 50°C, PCl₃ added over 6h, then refluxed for 4h | Not specified | google.com |
Direct Synthesis of this compound
The direct synthesis of this compound is achieved through the reaction of the 1,4-dichlorophthalazine intermediate with hydrazine. This reaction is a nucleophilic aromatic substitution where one of the chlorine atoms is displaced by the hydrazine group.
The conversion of 1,4-dichlorophthalazine to this compound is typically performed using hydrazine hydrate in a suitable solvent, such as methanol. nih.gov The reaction's selectivity is controlled by stoichiometry and reaction conditions. By carefully controlling the amount of hydrazine hydrate and the reaction temperature, it is possible to achieve monosubstitution, replacing only one of the chloro groups with a hydrazino group. The mixture is often refluxed for several hours to drive the reaction to completion. nih.gov The resulting product, this compound, precipitates from the solution upon cooling and can be isolated through filtration.
Advanced Synthetic Strategies Utilizing this compound
This compound is a valuable intermediate for synthesizing more complex, fused heterocyclic systems. The presence of both a reactive chloro group and a nucleophilic hydrazino group allows for a variety of subsequent chemical transformations.
A primary application of this compound is in ring cyclization reactions to form polycyclic aromatic compounds. The hydrazino group can react with various electrophiles to form a new ring fused to the phthalazine core.
One of the most significant applications of this compound is the synthesis of the triazolo[3,4-a]phthalazine ring system. nih.govresearchgate.net This tricyclic structure is formed by creating a five-membered triazole ring fused to the phthalazine nucleus. The chlorine atom at the 6-position of the resulting triazolophthalazine scaffold remains as a reactive handle for further chemical modifications.
The formation of the triazole ring is commonly achieved through the cyclocondensation of this compound with carboxylic acid derivatives. In this reaction, the hydrazino group attacks the carbonyl carbon of the carboxylic acid or its activated form (like an acyl chloride), leading to an intermediate which then cyclizes to form the triazole ring with the elimination of water. This method provides a direct route to 3-substituted 6-chloro- google.comtriazolo[3,4-a]phthalazine derivatives. For instance, reacting this compound with various benzoyl chlorides in a solvent like 1,4-dioxane with a base such as triethylamine, followed by heating in DMF, yields the corresponding 3-aryl-substituted triazolophthalazines.
Table 2: Synthesis of 6-chloro-3-substituted- google.comtriazolo[3,4-a]phthalazine Derivatives
| Starting Material | Reactant | Reagents/Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| This compound | 4-(chloromethyl)benzoyl chloride | Triethylamine / 1,4-Dioxane, then DMF | Dropwise addition at room temp, stir 30 min, then reflux in DMF for 4h | 6-chloro-3-(4-(chloromethyl)phenyl)- google.comtriazolo[3,4-a]phthalazine | 62% | |
| This compound | 4-chlorobenzoyl chloride | Triethylamine / 1,4-Dioxane, then DMF | Dropwise addition at room temp, stir 30 min, then reflux in DMF for 4h | 6-chloro-3-(4-chlorophenyl)- google.comtriazolo[3,4-a]phthalazine | 62% |
Ring Cyclization Reactions
Formation of Triazolo[3,4-a]phthalazine Derivatives
Catalytic Dehydrogenative Cyclization of Hydrazones
Catalytic dehydrogenative cyclization is a powerful method for constructing heterocyclic rings via the formation of new bonds through oxidation, without the need for pre-functionalized starting materials. For derivatives of this compound, this process typically begins with the condensation of the hydrazinyl group with an aldehyde or ketone to form a hydrazone. This hydrazone intermediate is then subjected to oxidative conditions to induce cyclization.
The mechanism for such transformations often involves an initial single-electron transfer (SET) from the hydrazone upon anodic oxidation, followed by deprotonation to generate a nitrogen-centered radical beilstein-journals.org. This radical intermediate can then undergo an intramolecular cyclization onto an adjacent aromatic ring. A subsequent second oxidation and deprotonation step then leads to the formation of the final, stable heterocyclic product beilstein-journals.org. Various catalytic systems can facilitate this oxidative cyclization, including electrochemical methods and chemical oxidants like potassium iodide (KI) in the presence of an oxidizing agent such as tert-butyl hydroperoxide (TBHP) nih.govrsc.org. This one-pot approach, which combines the initial hydrazone formation with the subsequent oxidative cyclization, is highly efficient for synthesizing fused triazole systems like beilstein-journals.orgnih.govtriazolo[4,3-a]pyridines from related hydrazine precursors nih.govrsc.org.
While specific examples starting directly from this compound hydrazones are not extensively detailed in the provided literature, the established mechanisms for oxidative cyclization of hydrazones are broadly applicable and represent a viable route to fused triazolophthalazines beilstein-journals.orgnih.gov.
Reaction with Acid Hydrazides
The reaction of this compound or its analogues with acid hydrazides provides a direct route to the synthesis of 3-substituted- beilstein-journals.orgnih.govtriazolo[3,4-a]phthalazine derivatives. In a representative example, the related compound 1-hydrazinyl-4-(4-phenoxyphenyl)phthalazine is treated with benzoylhydrazine under reflux conditions in a high-boiling solvent like n-butanol. This reaction proceeds via an initial condensation followed by an intramolecular cyclization and dehydration to yield the fused triazole ring system . This method is effective for creating a library of derivatives, as the substituent on the resulting triazole ring is determined by the R-group of the starting acid hydrazide.
| Starting Hydrazinophthalazine | Acid Hydrazide | Conditions | Product | Reference |
| 1-Hydrazinyl-4-(4-phenoxyphenyl)phthalazine | Benzoylhydrazine | Reflux in n-butanol | 6-(4-Phenoxyphenyl)-3-phenyl- beilstein-journals.orgnih.govtriazolo[3,4-a]phthalazine |
Reaction with Carbon Disulfide
The reaction of this compound with carbon disulfide (CS₂) is a classic method for constructing fused heterocyclic systems containing a thione group, such as triazolo- and thiadiazolo-phthalazines. The reaction typically proceeds by treating the hydrazinyl group with CS₂ in the presence of a base, such as alcoholic potassium hydroxide (KOH) researchgate.net. This initial step forms a dithiocarbazate salt intermediate.
This intermediate can then undergo intramolecular cyclization upon heating or acidification. The loss of hydrogen sulfide (H₂S) during this cyclization leads to the formation of a fused 1,2,4-triazole ring containing a thione group at one of the positions. The mechanism is believed to involve nucleophilic attack by the terminal nitrogen of the hydrazine onto the carbon of the carbon disulfide, followed by ring closure escholarship.org. This versatile reaction allows for the synthesis of 6-chloro- beilstein-journals.orgnih.govtriazolo[3,4-a]phthalazine-3-thiol and related derivatives.
Reaction with Anhydrides (e.g., Propionic Anhydride, Acetic Anhydride)
The reaction of this compound with anhydrides like acetic anhydride or propionic anhydride serves as a method for synthesizing 3-alkyl-substituted beilstein-journals.orgnih.govtriazolo[3,4-a]phthalazine derivatives. The reaction begins with the acylation of the terminal nitrogen of the hydrazinyl group by the anhydride to form an N-acylhydrazino intermediate. Subsequent heating of this intermediate induces an intramolecular cyclodehydration, where the newly formed acyl group's carbonyl oxygen is eliminated as water, leading to the closure of the triazole ring.
While direct examples with acetic or propionic anhydride are not detailed, a closely related reaction involves treating the parent hydrazinophthalazine compound with triethoxymethane (an orthoformate) in the presence of triethylamine and dioxane at elevated temperatures (110°C) researchgate.net. This reaction, which yields the unsubstituted 6-chloro- beilstein-journals.orgnih.govtriazolo[3,4-a]phthalazine, follows a similar principle of providing a single carbon atom for the cyclization of the hydrazine moiety to form the fused triazole ring researchgate.net. The use of anhydrides would similarly provide the necessary carbon framework, incorporating one of the anhydride's alkyl groups as a substituent on the newly formed triazole ring.
Reaction with Aryl/Acyl Chlorides
A highly effective method for the synthesis of 3-substituted-6-chloro- beilstein-journals.orgnih.govtriazolo[3,4-a]phthalazine derivatives involves the reaction of this compound with various aryl or acyl chlorides . The synthesis is typically a two-step, one-pot procedure. First, this compound is suspended in a solvent like 1,4-dioxane with a base such as triethylamine. The desired acyl chloride is then added dropwise at room temperature, leading to the formation of an acylhydrazide intermediate .
After the initial acylation, the solvent is removed, and the residue is dissolved in a high-boiling solvent like N,N-dimethylformamide (DMF). Heating this mixture under reflux promotes intramolecular cyclization and dehydration, yielding the final triazolophthalazine product. This method is versatile, allowing for the introduction of a wide variety of substituents at the 3-position of the triazole ring, depending on the acyl chloride used .
Table 1: Synthesis of 3-Substituted-6-chloro- beilstein-journals.orgnih.govtriazolo[3,4-a]phthalazine Derivatives
| Acyl Chloride | Product | Yield (%) | M.P. (°C) | Reference |
|---|---|---|---|---|
| 4-Methoxybenzoyl chloride | 6-Chloro-3-(4-methoxyphenyl)- beilstein-journals.orgnih.govtriazolo[3,4-a]phthalazine | 63 | 185-187 | |
| Benzoyl chloride | 6-Chloro-3-phenyl- beilstein-journals.orgnih.govtriazolo[3,4-a]phthalazine | - | - | |
| 4-Fluorobenzoyl chloride | 6-Chloro-3-(4-fluorophenyl)- beilstein-journals.orgnih.govtriazolo[3,4-a]phthalazine | 54 | 190-192 | |
| 4-(Chloromethyl)benzoyl chloride | 6-Chloro-3-(4-(chloromethyl)phenyl)- beilstein-journals.orgnih.govtriazolo[3,4-a]phthalazine | 62 | 130-132 |
Formation of Tetrazolo[5,1-a]phthalazine Derivatives
The fusion of a tetrazole ring to the phthalazine core results in the formation of tetrazolo[5,1-a]phthalazine, a nitrogen-rich heterocyclic system. This transformation is typically achieved through the reaction of a suitable phthalazine precursor with an azide (B81097) source.
Reaction with Sodium Azide
The reaction of 1-chlorophthalazine (B19308) derivatives with sodium azide (NaN₃) is a direct and common method for synthesizing the corresponding tetrazolo[5,1-a]phthalazine system iiste.org. The reaction involves the nucleophilic substitution of the chloro group by the azide ion. The resulting azidophthalazine intermediate is often unstable and undergoes a spontaneous intramolecular cyclization. This cyclization is an example of azide-tetrazole valence tautomerism, where the linear azide group rearranges to form the more stable, fused aromatic tetrazole ring soton.ac.ukscispace.com.
The reaction conditions can vary, but it is often carried out by heating the chlorophthalazine derivative with sodium azide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetic acid iiste.org.
Table 2: Synthesis of Tetrazolo[5,1-a]phthalazine Derivatives
| Starting Material | Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-[4-(4-Chlorophthalazin-1-yl)phenyl]-1H-isoindole-1,3-(2H)-dione | Sodium Azide | Reflux in DMSO for 2 hrs | 2-[4-(Tetrazolo[5,1-a]phthalazin-6-yl)phenyl]-1H-isoindole-1,3(2H)-dione | 55 | iiste.org |
Formation of Triazino[3,4-a]phthalazine Derivatives
The synthesis of triazino[3,4-a]phthalazine derivatives from this compound is a complex process that involves the formation of a six-membered triazine ring fused to the phthalazine core. This transformation typically proceeds via the more reactive 1-hydrazinophthalazine, which can be generated in situ or used as the starting material. The hydrazine moiety provides the necessary nitrogen atoms for the construction of the triazine ring.
The reaction of 1-hydrazinophthalazine with bifunctional reagents like diethyl oxalate and ethyl chloroacetate can lead to the formation of the triazino[3,4-a]phthalazine system. The reaction with diethyl oxalate introduces a two-carbon unit with carbonyl groups that can cyclize with the hydrazine moiety. Similarly, ethyl chloroacetate can provide a two-carbon fragment, and subsequent reactions can lead to the desired heterocyclic system. The specific reaction conditions, such as solvent and temperature, are crucial for directing the reaction towards the desired product and minimizing side reactions.
Formation of Imidazophthalazine Derivatives
The synthesis of imidazophthalazine derivatives from this compound involves the construction of a five-membered imidazole ring fused to the phthalazine nucleus. This can be achieved by reacting 1-hydrazinophthalazine with reagents that can provide a one-carbon unit to form the imidazole ring.
One potential route involves the reaction of 1-hydrazinophthalazine with a carboxylic acid or its derivative, followed by cyclization. For instance, reaction with formic acid or triethyl orthoformate can introduce the required single carbon atom. The reaction typically proceeds by acylation of the hydrazine, followed by intramolecular cyclization and dehydration to yield the aromatic imidazophthalazine ring system. The chloro substituent at the 4-position of the phthalazine ring can be retained or may undergo substitution depending on the reaction conditions and the reagents used.
Formation of Pyrimidinophthalazine Derivatives
The formation of pyrimidinophthalazine derivatives from this compound involves the annulation of a six-membered pyrimidine ring onto the phthalazine core. This transformation can be accomplished by reacting 1-hydrazinophthalazine with 1,3-dicarbonyl compounds or their synthetic equivalents.
Reagents such as β-ketoesters (e.g., ethyl acetoacetate) and malonic acid derivatives are commonly employed for the construction of the pyrimidine ring. researchgate.netnih.govrsc.org The reaction mechanism typically involves an initial condensation between the hydrazine moiety of 1-hydrazinophthalazine and one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. Subsequent intramolecular cyclization through the attack of the other nitrogen of the hydrazine or the phthalazine ring onto the remaining carbonyl group, followed by dehydration, leads to the formation of the fused pyrimidinophthalazine system. The specific regiochemistry of the cyclization can be influenced by the nature of the substituents on both the phthalazine and the 1,3-dicarbonyl compound.
Nucleophilic Substitution Reactions at the Chloro Position
The chlorine atom at the 1-position of this compound is susceptible to nucleophilic substitution, allowing for the introduction of a variety of functional groups at this position. The electron-withdrawing nature of the phthalazine ring system activates the chloro group towards nucleophilic attack.
This compound readily reacts with various nitrogen nucleophiles. The reaction with hydrazine hydrate is a key step in the synthesis of the well-known drug hydralazine (B1673433) (1-hydrazinophthalazine). researchgate.netgoogle.com This reaction typically proceeds by heating 1-chlorophthalazine with an excess of hydrazine hydrate in a suitable solvent like ethanol or isopropanol. google.com
Amines , both aliphatic and aromatic, can also displace the chloro group to form the corresponding amino-substituted hydrazinophthalazines. For example, the reaction of a substituted 1-chlorophthalazine with p-anisidine has been reported to yield the corresponding anilino-phthalazine derivative. mdpi.com Similarly, reaction with ethanolamine can introduce a hydroxyethylamino group at the 1-position. mdpi.com
The reaction with thiosemicarbazide , a nucleophile containing both nitrogen and sulfur, can lead to the formation of substituted hydrazinophthalazines. Depending on the reaction conditions, the nucleophilic attack can occur through the nitrogen or sulfur atom. In some cases, subsequent cyclization reactions can occur, leading to fused heterocyclic systems. For instance, the reaction of a substituted 1-chlorophthalazine with thiosemicarbazone has been reported to form an aminotriazolophthalazine, indicating a substitution followed by an intramolecular cyclization. mdpi.com
Table 1: Examples of Nucleophilic Substitution Reactions with Nitrogen Nucleophiles
| Nucleophile | Reagent | Product | Reference |
|---|---|---|---|
| Hydrazine | Hydrazine Hydrate | 1-Hydrazinophthalazine (Hydralazine) | researchgate.netgoogle.com |
| Amine | p-Anisidine | 1-(p-Methoxyanilino)-4-substituted-phthalazine | mdpi.com |
| Amine | Ethanolamine | 1-(2-Hydroxyethylamino)-4-substituted-phthalazine | mdpi.com |
Please note that the product with Thiosemicarbazide is a predicted outcome of simple substitution, while literature often reports subsequent cyclization products.
The hydrazino group in 1-hydrazinophthalazine (the product of the reaction of this compound with hydrazine hydrate) is nucleophilic and can readily condense with aldehydes and ketones to form the corresponding hydrazones. When the carbonyl compound is an aromatic aldehyde, the resulting products are known as arylidene derivatives. researchgate.netrsc.org
This reaction is typically carried out by refluxing 1-hydrazinophthalazine with the desired aromatic aldehyde in a suitable solvent, often with a catalytic amount of acid to facilitate the dehydration step. A wide variety of substituted benzaldehydes can be used, allowing for the synthesis of a diverse library of arylidene derivatives. researchgate.net These derivatives have been investigated for their biological activities.
The formation of the hydrazone involves the nucleophilic attack of the terminal nitrogen of the hydrazine group on the carbonyl carbon of the aldehyde, followed by the elimination of a molecule of water.
Table 2: Examples of Arylidene Derivative Formation
| Aldehyde | Reaction Conditions | Product | Reference |
|---|---|---|---|
| Benzaldehyde | Ethanol, reflux | 1-(2-Benzylidenehydrazinyl)phthalazine | researchgate.net |
Formation of N-Nucleosides and Glycosylated Derivatives
The synthesis of nucleoside analogues of phthalazine is a significant area of research due to the potential biological activities of these compounds. While direct N-glycosylation of this compound is not extensively documented, methodologies for the synthesis of related glycosylated phthalazine derivatives, particularly acyclo C-nucleosides, provide a strong indication of the synthetic possibilities. These methods demonstrate the reactivity of the phthalazine core and the feasibility of introducing sugar moieties.
A key strategy involves the reaction of a 1-chloro-4-substituted phthalazine with a sugar-derived hydrazide. This approach leads to the formation of a new heterocyclic ring, such as a triazole, fused to the phthalazine structure, with the sugar group attached.
Detailed research findings have shown the successful synthesis of acyclo C-nucleosides of 1,2,4-triazolo[3,4-a]phthalazine derivatives. In a notable example, 1-chloro-4-(2,4,6-trimethylphenyl)phthalazine was reacted with gluconic acid hydrazide. tubitak.gov.tr This reaction proceeds via a heterocyclization process. The hydrazide group of the gluconic acid derivative displaces the chlorine atom at the 1-position of the phthalazine ring, leading to the formation of a triazole ring. This results in a product where the polyhydroxylated sugar chain of the gluconic acid is attached to the newly formed triazole ring, creating an acyclo C-nucleoside analogue.
The general reaction can be summarized as the heating of the 1-chloro-4-arylphthalazine with the appropriate sugar hydrazide in a solvent such as ethanol. tubitak.gov.tr This method has also been successfully applied to the synthesis of double-headed acyclo C-nucleosides by using dicarboxylic acid bis-hydrazides derived from sugars, such as galactaric acid bis-hydrazide. tubitak.gov.tr
The following table summarizes the synthesis of an acyclo C-nucleoside derivative from a 1-chloro-4-arylphthalazine precursor, which serves as a model for the potential glycosylation reactions of this compound.
This synthetic approach highlights a viable pathway for the formation of glycosylated derivatives starting from a 1-chlorophthalazine core. The reactivity of the chloro-substituent allows for its displacement by nucleophilic sugar derivatives, leading to the creation of complex molecules that merge the phthalazine heterocycle with a carbohydrate unit.
Medicinal Chemistry and Pharmacological Investigations of 1 Chloro 4 Hydrazinophthalazine Derivatives
Pharmacological Activities and Therapeutic Potential of Derivatives
Antihypertensive and Vasodilatory Effects
Hydrazinophthalazine derivatives are recognized for their ability to lower blood pressure, an effect largely attributed to their vasodilatory properties. drugbank.comnih.gov These compounds act as direct vasodilators, though their precise mechanism of action is still under investigation. nih.govnih.gov It is believed that they interfere with calcium ion movement in vascular smooth muscle cells, leading to relaxation of the arterial walls and a subsequent decrease in blood pressure. nih.gov
Some hydrazinophthalazine derivatives, such as hydralazine (B1673433), are used clinically for managing essential hypertension and hypertensive emergencies. drugbank.comnih.gov Research has shown that these compounds can increase heart rate, stroke volume, and cardiac output as a result of their vasodilatory action. nih.gov While effective, they are often used as second-line treatments or in combination with other antihypertensive drugs due to the potential for reflex tachycardia and other side effects. nih.gov Studies have explored the effects of combining hydrazinophthalazine derivatives with other antihypertensives like hydrochlorothiazide (B1673439) to enhance efficacy and manage potential adverse effects. nih.gov
The vasodilatory effect of some hydrazine (B178648) derivatives has been linked to the activation of guanylate cyclase, though this is not the case for all compounds in this class, such as hydralazine. nih.gov The relaxation of vascular smooth muscle appears to be independent of the endothelium for many of these derivatives. nih.gov The ongoing research in this area aims to develop new derivatives with improved efficacy and a better safety profile for the treatment of hypertension. usm.my
The antihypertensive effects of hydrazinophthalazine derivatives have been compared to other vasodilators like prazosin (B1663645). In a double-blind clinical trial involving patients with hypertension not controlled by hydrochlorothiazide alone, the efficacy of hydralazine and prazosin were found to be similar in achieving target blood pressure. nih.gov
While both drugs effectively lowered blood pressure, some differences in side effects were noted. nih.gov For instance, prazosin was associated with a greater reduction in sitting systolic blood pressure at certain time points. nih.gov In studies on patients with chronic congestive heart failure, hydralazine demonstrated a more significant increase in cardiac index and a greater decrease in systemic vascular resistance compared to prazosin. nih.gov This suggests that in some cases of severe heart failure, hydralazine may lead to a greater improvement in left ventricular performance than prazosin. nih.gov
Anti-inflammatory Activity
Hydrazone derivatives, which can be synthesized from 1-chloro-4-hydrazinophthalazine, have demonstrated significant anti-inflammatory properties. nih.govnih.govnih.gov These compounds are being investigated as potential alternatives to non-steroidal anti-inflammatory drugs (NSAIDs), which are associated with gastrointestinal side effects. nih.gov
The anti-inflammatory action of these derivatives is believed to involve the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenase (COX). nih.gov Some derivatives have shown the ability to block the COX-2 enzyme, which would reduce the production of prostaglandins, important mediators of inflammation. nih.gov In various animal models, such as carrageenan-induced paw edema, certain hydrazone derivatives have exhibited potent anti-inflammatory effects, comparable to standard drugs like indomethacin (B1671933) and diclofenac (B195802) sodium. nih.govmdpi.com For example, some N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives and substituted-N-[(1E)-substituted phenylmethylidene] benzohydrazides have shown strong anti-inflammatory activity. mdpi.com
The structural features of these molecules, such as the presence of specific substituent groups like chloro, methyl, or nitro groups, can significantly influence their anti-inflammatory potency. nih.gov Researchers are actively exploring these structure-activity relationships to design new compounds with enhanced anti-inflammatory effects and fewer side effects. mdpi.commdpi.com
Analgesic Activity
In addition to their anti-inflammatory effects, many hydrazone derivatives also exhibit analgesic properties. nih.govresearchgate.netnih.gov The search for new analgesic agents is driven by the limitations of existing drugs. researchgate.net
The analgesic activity of these compounds has been evaluated using various animal models, such as the acetic acid-induced writhing test. researchgate.netnih.gov In these tests, several synthesized hydrazide and hydrazone derivatives have shown a significant reduction in the pain response, with some compounds demonstrating potency greater than that of mefenamic acid. researchgate.net The mechanism of their analgesic action is thought to be linked to their anti-inflammatory properties, particularly the inhibition of prostaglandin (B15479496) synthesis. nih.gov
Anticonvulsant Activity
Derivatives of this compound, particularly those belonging to the hydrazone class, have been identified as having potential anticonvulsant activity. saspublishers.comnih.govzsmu.edu.ua Epilepsy is a neurological disorder that often requires long-term treatment, and the development of new antiepileptic drugs with improved efficacy and fewer side effects is an ongoing area of research. nih.govzsmu.edu.ua
The anticonvulsant potential of these compounds has been assessed using models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) induced seizure tests. saspublishers.com Some synthesized hydrazone derivatives have shown promising activity in these models, with some being more effective than standard drugs like phenytoin (B1677684) and carbamazepine. saspublishers.com The structural requirements for anticonvulsant activity are being investigated to design more potent and less toxic compounds. saspublishers.comnih.govnih.govnih.govbiomedpharmajournal.org For instance, certain N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides have demonstrated significant anticonvulsant effects. saspublishers.com
Antimicrobial Activity
Hydrazone derivatives have emerged as a promising class of antimicrobial agents with a broad spectrum of activity. nih.govnih.govmdpi.com The rise of antibiotic resistance has created an urgent need for new antimicrobial drugs, and hydrazones are being actively investigated for this purpose. nih.gov
These compounds have shown activity against a wide range of microorganisms, including bacteria and fungi. nih.govmdpi.com The antimicrobial effect is often attributed to the azomethine group (-NHN=CH-) present in hydrazones. mdpi.com
Hydrazone derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov
| Bacterial Strain | Activity of Hydrazone Derivatives |
| Staphylococcus aureus | Good to moderate activity has been observed, with some derivatives showing activity comparable to standard antibiotics. nih.govnih.gov |
| Escherichia coli | Good activity has been reported for several hydrazone derivatives. nih.gov |
| Bacillus subtilis | Some derivatives have shown interesting activity, in some cases higher than the standard drug streptomycin. nih.gov |
| Pseudomonas aeruginosa | Certain derivatives have exhibited very strong activity against this bacterium. nih.gov |
The antibacterial potency of these compounds can be influenced by the specific chemical groups attached to the hydrazone core. nih.gov For example, the presence of electron-withdrawing groups like nitro (NO2) has been associated with enhanced antibacterial activity. nih.gov Some studies have also shown that certain hydrazones are effective against multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). semanticscholar.orgchemrxiv.orgbg.ac.rs
Antifungal Activity (e.g., against Candida albicans, Aspergillus niger)
Derivatives of hydrazine have demonstrated notable antifungal properties. nih.govnih.gov Specifically, certain hydrazine-based compounds have shown fungicidal activity against Candida albicans, including strains resistant to conventional antifungal drugs like fluconazole. nih.govnih.gov Studies indicate that these compounds can significantly reduce the viability of C. albicans and inhibit biofilm formation, a key factor in the persistence of infections. nih.govnih.gov The mechanism of action for some hydrazine derivatives involves increasing the permeability of the fungal cell membrane. nih.gov
Research into various hydrazine derivatives has highlighted their efficacy against a panel of human pathogenic Candida species. For instance, some synthesized hydrazide derivatives exhibited comparable or superior activity to the standard antifungal agent ketoconazole (B1673606), with Minimum Inhibitory Concentration (MIC) values as low as 0.0156 mg/mL. nih.gov The antifungal potential of these compounds underscores the importance of the hydrazine moiety in designing new antifungal agents. nih.gov
Table 1: Antifungal Activity of Select Hydrazine Derivatives
| Compound Type | Fungal Strain | Key Findings | Reference |
|---|---|---|---|
| Hydrazide Derivatives | Candida species | Showed comparable activity to ketoconazole (MIC = 0.0156->2 mg/mL). | nih.gov |
| Hydrazine-based compounds | Candida albicans | Demonstrated fungicidal activity, reduced biofilm formation, and were effective against resistant strains. | nih.govnih.gov |
| Citral-thiazolyl hydrazine derivatives | Phytopathogenic fungi | Caused malformation of mycelium and increased cell membrane permeability. | nih.gov |
Antidiabetic Activity
The phthalazine (B143731) core is a feature in compounds investigated for their antidiabetic properties. sci-hub.seosf.io Research has focused on the inhibition of enzymes such as α-glucosidase and α-amylase, which are involved in carbohydrate metabolism. nih.gov Delaying carbohydrate digestion through the inhibition of these enzymes is a key strategy in managing postprandial hyperglycemia, a hallmark of type 2 diabetes mellitus. nih.govnih.gov
Hydrazine clubbed thiazole (B1198619) derivatives have been synthesized and evaluated for their potential to inhibit these diabetes-related enzymes. nih.gov Several of these derivatives have shown more potent inhibition of both α-glucosidase and α-amylase than the standard drug, acarbose. nih.gov For example, certain hydrazinyl thiazole derivatives linked to indenoquinoxaline hybrids displayed promising inhibitory activity against α-amylase and α-glucosidase. nih.gov This line of research suggests that phthalazine and hydrazine-containing scaffolds are promising starting points for the development of new oral antidiabetic agents. nih.govnih.gov
Table 2: Antidiabetic Activity of Hydrazine Clubbed Thiazole Derivatives
| Enzyme Target | Key Findings | Reference |
|---|---|---|
| α-Glucosidase | Derivatives showed more effective inhibitory capacity than acarbose. | nih.gov |
| α-Amylase | All tested derivatives had more effective inhibitory potential than acarbose. | nih.gov |
| Aldose Reductase | Derivatives displayed potent inhibitory activity. | nih.gov |
Antithrombotic Activity
Phthalazine derivatives have been investigated for their antithrombotic properties. sci-hub.senih.gov One study reported the synthesis and testing of nineteen 4-aryl- and 4-arylalkyl-1-phthalazinamines for their ability to prevent thrombus formation. nih.gov These compounds were evaluated for their antiplatelet activity, with some showing significant potency. nih.gov
For instance, N-[4-(1H-1,2,4-triazol-1-yl)butyl]-4-phenyl-1-phthalazinamine demonstrated a potent inhibitory effect on collagen-induced platelet aggregation with an IC50 of 8 μM. nih.gov Another derivative, N-(furan-2-yl-methyl)-4-phenyl-1-phthalazinamine, was highly effective against serotonin-induced aggregation, with an IC50 of 2 μM, likely due to its antagonism of the 5HT2A receptor. nih.gov Furthermore, a tetrazole derivative of phthalazine, 6-(4-chlorophenoxy)-tetrazolo[5,1-a]phthalazine (Q808), has been shown to exert significant anticoagulant and antithrombotic effects by delaying bleeding and clotting times and reducing thrombus weight in animal models. nih.gov The mechanism may involve both intrinsic and extrinsic coagulation pathways. nih.gov
Antidepressant Activity
While the broader class of hydrazine-containing compounds includes some of the earliest monoamine oxidase inhibitors (MAOIs) used as antidepressants, specific research on the antidepressant activity of this compound derivatives is less detailed in the provided context. wikipedia.org Historically, hydrazine MAOIs were discovered in the 1950s but many were withdrawn due to toxicity. wikipedia.org Phthalazine derivatives have been noted for a wide range of biological activities, including antidepressant effects, which are thought to be related to their ability to inhibit serotonin (B10506) reuptake. sci-hub.seresearchgate.net
Enzyme Inhibitory Activities
The phthalazine structure is a key component in the design of various enzyme inhibitors, demonstrating its versatility in targeting specific biological pathways. sci-hub.se
Phthalazinone derivatives are prominent as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair. nih.govresearchgate.net PARP inhibitors are a significant class of therapeutic agents, particularly in oncology. nih.govnih.gov The discovery of PARP-1 inhibitory activity in phthalazin-1(2H)-one was a starting point for the development of highly potent antagonists. researchgate.net
Extensive research, including structure-activity relationship (SAR) studies, has led to the optimization of these inhibitors. nih.govresearchgate.net For example, modifications to the 4-benzyl-phthalazin-1(2H)-one structure have resulted in compounds with low nanomolar inhibitory concentrations against PARP-1. nih.govresearchgate.net Some novel phthalazinone derivatives have demonstrated more potent PARP-1 inhibitory activity than the approved drug olaparib. nih.gov
Table 3: PARP Inhibitory Activity of Phthalazinone Derivatives
| Compound Series | Key Findings | Reference |
|---|---|---|
| 4-Benzylphthalazin-1(2H)-one derivatives | Optimization led to potent PARP-1 inhibitors with low nanomolar cellular activity. | researchgate.net |
| Novel phthalazinone derivatives | Some compounds (e.g., B16) displayed more potent PARP-1 inhibitory activity (IC50 = 7.8 nM) than olaparib. | nih.gov |
| Phthalazinone derivatives | Showed high anti-proliferative activities against BRCA2-deficient cell lines. | nih.gov |
Derivatives of phthalazine have been successfully developed as potent inhibitors of phosphodiesterase type 4 (PDE4), an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP). nih.govnih.gov PDE4 inhibitors are of interest for treating inflammatory conditions such as asthma and chronic obstructive pulmonary disease (COPD). nih.govnih.gov
Research has focused on synthesizing 1,4-disubstituted phthalazine derivatives to act as PDE4 inhibitors. nih.govnih.gov These efforts have yielded novel and potent series of compounds. By exploring different substituents on the phthalazine ring, researchers have been able to design molecules that effectively interact with the enzyme's active site. nih.govnih.gov For instance, pyridazinone derivatives containing an indole (B1671886) residue have shown high inhibitory activity against PDE4B. mdpi.com
Table 4: PDE4 Inhibitory Activity of Phthalazine Derivatives
| Compound Series | Key Findings | Reference |
|---|---|---|
| 1,4-Disubstituted Phthalazine Derivatives | Novel and potent series of PDE4 inhibitors developed. | nih.gov |
| Phthalazine Derivatives with Hydrogen Bond Acceptor | Interaction with distinct polar binding sites enhanced potency. | nih.gov |
| Biphenyl Pyridazinone Derivatives | Structure-based design led to compounds with picomolar enzymatic potencies. | nih.gov |
Aldose Reductase (AR) Inhibitors
Phthalazinone derivatives have been investigated for their potential to inhibit aldose reductase, an enzyme implicated in the development of diabetic complications. One notable example is Zopolrestat, a phthalazinone derivative that has undergone clinical trials. nih.govnih.gov This compound's ability to inhibit aldose reductase highlights the potential of the phthalazine scaffold in developing agents for the prevention of conditions such as retinopathy, neuropathy, and cataract formation in diabetic patients. nih.govnih.gov
Tyrosine Kinase Inhibitors
Derivatives of this compound have been extensively designed and synthesized as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) tyrosine kinase, a key player in angiogenesis, which is crucial for tumor growth. nih.govtandfonline.comnih.govbohrium.com The design strategy for these inhibitors often involves linking a biarylamide or biarylurea moiety to the phthalazine core. nih.govtandfonline.comekb.eg This approach is based on the pharmacophoric features of known VEGFR-2 inhibitors, which include a flat heteroaromatic ring system, a hydrogen bond donor-acceptor pair, and a substituted terminal aryl group. nih.govekb.eg
Several synthesized biarylurea derivatives of phthalazine have demonstrated significant VEGFR-2 inhibitory activity. For instance, compounds with a 4-chloro-3-trifluoromethyl substitution pattern on the terminal phenyl ring, similar to the established drug sorafenib, showed enhanced activity. nih.gov
Table 1: VEGFR-2 Inhibitory Activity of Selected Phthalazine Derivatives
| Compound | IC50 (µM) | HUVEC Inhibition (%) at 10 µM |
|---|---|---|
| 12b | 4.4 | 79.83 |
| 12c | 2.7 | 72.58 |
| 13c | 2.5 | 71.6 |
Data sourced from multiple studies on VEGFR-2 inhibition. nih.govtandfonline.comnih.gov
These findings underscore the potential of phthalazine derivatives as potent anti-cancer agents with antiangiogenic properties. nih.govtandfonline.comnih.govbohrium.com
α-Glucosidase Inhibition
The inhibition of α-glucosidase is a therapeutic strategy for managing type 2 diabetes by delaying carbohydrate digestion and reducing postprandial hyperglycemia. nih.govnih.gov While direct derivatives of this compound for this specific target are not extensively reported in the provided context, related heterocyclic structures like phthalimides have shown promise. For example, certain phthalimide (B116566) derivatives have exhibited excellent inhibitory activity against α-glucosidase, with IC50 values ranging from 4.61 to 7.32 µM. scispace.comresearchgate.net The structure-activity relationship studies of these related compounds suggest that the phthalimide or tetrachlorophthalimide moiety connected to a variously substituted phenyl ring via an alkyl chain is a key feature for potent inhibition. scispace.com
Anticholinesterase Activity
Derivatives of phthalazinone are being explored as potential therapeutic agents for Alzheimer's disease through the inhibition of acetylcholinesterase (AChE). nih.gov The design of these compounds is often inspired by existing drugs like donepezil (B133215). Research has led to the synthesis of novel phthalazinone-based compounds with significant hAChE inhibitory activity. nih.gov
For instance, specific compounds from a synthesized series demonstrated activity comparable or even superior to donepezil in in vitro enzyme assays. nih.gov Kinetic analysis of one of the most potent compounds suggested a mixed-type inhibition, indicating that it binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. nih.gov
Cyclooxygenase (COX-1, COX-2) Inhibition
Phthalazine and phthalazinone derivatives have been investigated for their anti-inflammatory properties, which can be attributed to the inhibition of cyclooxygenase (COX) enzymes. osf.io These compounds are of interest as they may offer an alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov The anti-inflammatory potential of hydrazone derivatives, a common structural motif in this class of compounds, has been demonstrated in various preclinical models. mdpi.com
Other Biological Activities
The versatile scaffold of this compound has led to the discovery of derivatives with a range of other biological activities, including antimalarial properties.
Derivatives of 1-hydrazinophthalazine have shown potential as antimalarial agents. nih.gov In one study, a series of these compounds were synthesized and evaluated for their ability to inhibit the asexual development of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov Several of the synthesized compounds displayed inhibitory activity in the low micromolar range with minimal cytotoxic effects. nih.gov These findings suggest that hydrazinophthalazine derivatives could serve as a valuable scaffold for the development of new antimalarial drugs. nih.gov
Androgen Receptor Antagonism
While direct studies initiating from this compound for androgen receptor (AR) antagonism are not extensively documented, the synthesis of related phthalazinone derivatives has shown promise in this area. Phthalazinones are structurally analogous and can be synthesized from precursors that are accessible from this compound. For instance, the alkylation of 4-bromophthalazinone, a related heterocyclic core, has been a key step in creating AR antagonists. This suggests a plausible synthetic pathway where this compound could be converted to a phthalazinone core, which is then further functionalized.
Research into 4-benzyl-2H-phthalazin-1-one derivatives has identified these compounds as potential AR antagonists. The synthesis of these molecules often involves the condensation of 4-benzyl-1-chlorophthalazine with various nucleophiles. nih.gov The resulting amino derivatives have been evaluated for their ability to inhibit the androgen receptor.
| Compound Type | Key Findings |
| 4-Benzyl-2-substituted phthalazin-1-ones | Preparation reported, showing a viable route to this class of compounds. |
| 4-Benzylphthalazin-1-ylamino derivatives | Synthesized through condensation with various nucleophiles. |
It is noteworthy that the development of non-competitive AMPA receptor antagonists has also utilized phthalazine-1,4-dione derivatives, indicating the broad potential of the phthalazine scaffold in targeting various receptors. nih.gov
Vasorelaxant Activity
The phthalazine nucleus is a well-established pharmacophore for vasorelaxant activity, with the archetypal drug hydralazine being a prime example. Building upon this, researchers have synthesized new phthalazine-based vasodilators starting directly from 1-hydrazinophthalazine. nih.gov
In one study, 1-hydrazinophthalazine was chloroacylated to produce key intermediates which were then used to alkylate various cyclic amines. nih.gov The resulting final compounds were tested for their vasorelaxant effects on thoracic rat aorta rings pre-contracted with nor-adrenaline. Several of these derivatives exhibited potent vasorelaxant activity, with some compounds showing higher potency than the reference drug prazosin. nih.gov For example, a derivative designated as compound 8d in the study demonstrated a noteworthy IC₅₀ value of 0.10 mM. nih.gov Molecular modeling studies suggested that these compounds act as α₁-adrenoceptor antagonists. nih.gov
The general synthetic strategy and the resulting activities highlight the utility of 1-hydrazinophthalazine as a scaffold for developing novel vasorelaxant agents.
| Starting Material | Synthetic Approach | Key Findings |
| 1-Hydrazinophthalazine | Chloroacylation followed by alkylation with cyclic amines. | Several derivatives showed potent vasorelaxant activity, outperforming prazosin in some cases. Compound 8d had an IC₅₀ of 0.10 mM. nih.gov |
Antiallergic
The phthalazinone derivative, azelastine (B1213491), is a known antiallergic agent, underscoring the potential of the broader phthalazine chemical space in the treatment of allergic conditions. nih.gov Azelastine is recognized for its antihistaminic properties and is used in the management of allergic rhinitis. nih.gov Its mechanism of action includes the inhibition of histamine (B1213489) release and the antagonism of histamine H1 receptors. The pharmacological profile of azelastine suggests that modifications of the phthalazine core can lead to compounds with significant antiallergic effects. A review of the pharmacological activities of various phthalazine and phthalazinone derivatives indicates their potential as antihistamine-H1 agents and for treating allergic rhinitis. osf.ioresearchgate.net
Antiasthmatic
Azelastine, in addition to its antiallergic properties, is also recognized as an antiasthmatic agent. nih.gov Its therapeutic effect in asthma is attributed to a multi-faceted pharmacological profile, which includes bronchodilatory effects and the inhibition of inflammatory mediators. osf.io Specifically, azelastine has been shown to inhibit PAF-acether-induced bronchoconstriction. nih.gov In a study, azelastine, when administered intravenously, dose-dependently inhibited PAF-acether-induced bronchoconstriction with an ID₅₀ of 0.03 mg/kg. nih.gov The development of novel antiasthmatic agents with dual activities, such as thromboxane (B8750289) A2 synthetase inhibition and bronchodilation, has been explored with 2-[2-(1-imidazolyl)alkyl]-1(2H)-phthalazinones. osf.io
Antitrypanosomal and Antileishmanial
Derivatives of this compound have emerged as a promising class of agents against trypanosomatid parasites, the causative agents of Chagas disease (Trypanosoma cruzi) and leishmaniasis (Leishmania species). The synthesis of 1-phthalazinyl hydrazones has been a key strategy in this area. researchgate.netnih.gov
A series of 4-chloro-1-phthalazinyl hydrazones were synthesized and evaluated for their activity against Leishmania braziliensis. researchgate.netnih.gov Several of these compounds, particularly those containing a nitroheterocyclic moiety, displayed significant antileishmanial activity. For instance, two such derivatives, referred to as 3l and 3m in the study, showed EC₅₀ values in the sub-micromolar and nanomolar ranges against the promastigote form of L. braziliensis. researchgate.netnih.gov Compound 3l also demonstrated excellent and selective activity against the clinically relevant intracellular amastigote form, with an EC₅₀ value of 0.59 µM, without significant toxicity to host cells. nih.gov The proposed mechanism of action for the most active phthalazine derivatives involves the induction of oxidative stress. nih.gov
Molecular docking studies have been performed on 4-phthalazinyl-hydrazones to explore their binding to essential trypanosomatid enzymes such as superoxide (B77818) dismutase (SOD), trypanothione (B104310) reductase (TryR), and cysteine-protease (CP). nih.gov These computational studies aid in understanding the structure-activity relationships and guiding the design of more potent inhibitors.
| Derivative Class | Target Organism | Key Findings |
| 4-Chloro-1-phthalazinyl hydrazones | Leishmania braziliensis | Compounds with a nitroheterocyclic moiety showed potent activity. Compound 3l had an EC₅₀ of 0.59 µM against amastigotes. nih.gov |
| 4-Phthalazinyl-hydrazones | Trypanosoma cruzi and Leishmania spp. | Molecular docking studies suggest potential inhibition of key parasitic enzymes. nih.gov |
Antioxidant Activity
The hydrazone moiety is known to contribute to the antioxidant properties of various chemical compounds. Consequently, phthalazine hydrazone derivatives have been investigated for their potential as antioxidant agents. researchgate.netmdpi.com Density functional theory (DFT) calculations and molecular docking simulations have been employed to study the electronic structure and antioxidant potential of these derivatives. researchgate.net These studies focus on the ability of the compounds to donate electrons and scavenge free radicals.
The antioxidant activity of these derivatives is influenced by the nature and position of substituents on the phthalazine ring. Electron-donating groups can enhance the electron-donating capacity of the molecule, thereby increasing its ability to neutralize reactive oxygen species (ROS). researchgate.net
In a broader context, various phthalazine derivatives have been designed and synthesized with the aim of evaluating their antioxidant activity through assays such as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. researchgate.net These investigations have led to the identification of phthalazine scaffolds with promising antioxidant potential.
| Compound Class | Method of Evaluation | Key Findings |
| Phthalazine hydrazone derivatives | DFT and Molecular Docking | Electronic properties and binding affinities to antioxidant-related enzymes suggest potential as antioxidants. researchgate.net |
| Various phthalazine derivatives | ABTS antioxidant assay | Identification of scaffolds with notable antioxidant activity. researchgate.net |
Corrosion Inhibition
While not a pharmacological application, the ability of hydrazino derivatives to act as corrosion inhibitors is a notable chemical property that stems from their molecular structure. Hydrazine derivatives, including those based on a triazine core synthesized from chloro-precursors, have been shown to be effective corrosion inhibitors for steel in acidic environments. mdpi.comresearchgate.net
The mechanism of corrosion inhibition is attributed to the adsorption of the inhibitor molecules onto the metal surface, forming a protective film. This process is facilitated by the presence of heteroatoms (such as nitrogen and oxygen) with lone pairs of electrons and the π-electrons of the heterocyclic rings. researchgate.net The number of hydrazino groups plays a significant role in the inhibition efficiency, with multiple groups enhancing the electrostatic interactions between the inhibitor and the metal surface. researchgate.net
The study of these properties provides insights into the chemical reactivity and surface interaction potential of molecules containing the hydrazinophthalazine scaffold.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, these studies aim to identify the key molecular features, or pharmacophores, responsible for their therapeutic effects and to guide the design of new, more potent, and selective analogues.
The modification of the this compound scaffold by introducing various substituents at different positions is a key strategy to modulate the physicochemical properties and pharmacological activity of the resulting derivatives.
Detailed SAR studies specifically describing the effect of substituents at the 6-position of the this compound core are not extensively detailed in the reviewed scientific literature. However, research on related heterocyclic systems, such as 1,4-dihydropyridines (DHPs), indicates that substitutions on the core ring structure significantly impact biological activity. For instance, modifying the C-6 position of the DHP core has been explored to improve penetration into target organs, although in some cases, substitution at this position with bulky groups can lead to negligible activity due to steric hindrance. researchgate.net This highlights the general principle that modifications at this position could be a viable strategy for tuning the activity of phthalazine derivatives, though specific outcomes would require dedicated investigation.
Similar to position 6, specific SAR data for substitutions at the 3-position of the this compound nucleus is not prominently available in the surveyed literature. In broader studies of related dihydropyridine (B1217469) derivatives, the ester groups at the 3- and 5-positions have been identified as being most effective for activity, underscoring the importance of substitutions on the heterocyclic ring. nih.gov This suggests that functionalization at the 3-position of the phthalazine ring could be a critical determinant of biological efficacy, meriting further synthetic and pharmacological exploration.
The electronic nature of substituents on derivatives of this compound and related hydrazone structures plays a complex and often target-dependent role in their biological activity. The introduction of either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly alter the molecule's electron density, polarity, and ability to interact with biological targets.
Research on diastereomeric 2-aryl-2-fluoro-cyclopropylamines revealed that EDGs (e.g., -CH₃, -OCH₃) increased the potency of tyramine (B21549) oxidase inhibition, whereas EWGs (e.g., -F, -Cl, -CF₃) decreased the activity. nih.gov Conversely, studies on other classes of compounds have shown the opposite trend. For certain 1,4-dihydropyridine (B1200194) derivatives, the presence and position of EWGs on an aryl group at the 4-position were found to be important for receptor-binding activity. nih.gov
Table 1: Influence of Electronic Groups on Biological Activity in Various Scaffolds
| Compound Class | Substituent Type | Observed Effect on Activity | Reference |
| 2-Aryl-2-fluoro-cyclopropylamines | Electron-Donating (e.g., -OCH₃) | Increased potency of tyramine oxidase inhibition. | nih.gov |
| 2-Aryl-2-fluoro-cyclopropylamines | Electron-Withdrawing (e.g., -CF₃) | Decreased potency of tyramine oxidase inhibition. | nih.gov |
| 1,4-Dihydropyridine Derivatives | Electron-Withdrawing | Important for receptor-binding activity. | nih.gov |
| Polypyridyl Ru(II) Complexes | Electron-Donating or Electron-Withdrawing | Both can enhance cytotoxicity; overall electronic effect is crucial. | nih.gov |
Fusing additional heterocyclic rings to a core bioactive scaffold is a well-established strategy in medicinal chemistry to create more rigid, structurally diverse compounds with potentially enhanced or novel biological activities. This approach has been applied to derivatives related to hydrazones to generate a variety of fused systems.
For example, intramolecular cyclization of hydrazone-related precursors is a method used to synthesize fused heterocyclic systems like 1,2,4-triazolo-3-thiones and triazolothiadiazines. nih.gov In some cases, the resulting fused compounds, particularly those with halo-substitutions, exhibited higher antibacterial activity than their precursors or reference drugs. nih.gov Similarly, research into dihydropyridine derivatives has shown that creating a condensed, or fused, DHP-based scaffold can be a successful strategy for developing novel and selective ion channel inhibitors. researchgate.net These examples demonstrate the principle that fusing new rings to the phthalazine or related hydrazone moiety can lock the molecule into a specific conformation, introduce new interaction points with biological targets, and ultimately modulate its pharmacological profile.
Computational techniques such as pharmacophore modeling and molecular docking are powerful tools for elucidating the SAR of this compound derivatives at a molecular level. nih.gov These methods help to identify the essential three-dimensional arrangement of chemical features required for biological activity and to predict how a ligand might bind to its receptor.
A pharmacophore model defines the key interaction features—such as hydrogen bond donors/acceptors, hydrophobic regions, and ionizable groups—and their geometric arrangement necessary for a molecule to interact with a specific biological target. mdpi.com These models can be developed using two main approaches: ligand-based, which utilizes a set of known active and inactive molecules, or structure-based, which derives the model from the known 3D structure of a ligand-receptor complex. mdpi.comnih.gov
The typical workflow involves generating a pharmacophore hypothesis, often using algorithms like HypoGen, which is then validated using a test set of molecules with known activities. nih.gov A statistically significant model, confirmed by metrics such as high correlation coefficients (e.g., R² > 0.8), can then be used as a 3D query to screen large chemical databases (e.g., ZINC database) for novel compounds that fit the model. nih.govnih.gov
Hits from this virtual screening are then subjected to molecular docking studies to predict their binding orientation and affinity within the target's active site (e.g., using a crystal structure from the Protein Data Bank, PDB). nih.gov The stability of the predicted ligand-receptor complex can be further assessed using molecular dynamics (MD) simulations, which simulate the movement of atoms over time to confirm that the binding pose is stable. nih.gov This integrated computational approach allows for the rationalization of SAR and provides deep insights into the specific ligand-receptor interactions that govern the biological activity of these derivatives, guiding the design of future inhibitors with improved efficacy. nih.gov
Optimization of Molecular Structure for Enhanced Efficacy
The therapeutic efficacy of phthalazine derivatives is highly dependent on their molecular structure. Strategic modifications to the phthalazine core, particularly through the creation of hydrazone derivatives, have been a key focus of optimization efforts. These modifications aim to enhance the compound's interaction with biological targets, thereby increasing its potency.
Recent research has focused on synthesizing a series of novel phthalazine derivatives to explore their potential as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy. nih.gov Starting from a 1-chloro-4-arylphthalazine intermediate, various derivatives, including hydrazones, thiosemicarbazides, and amides, were created. The study revealed that the nature of the substituent plays a critical role in determining the inhibitory activity. For instance, the introduction of different aromatic and heterocyclic aldehydes to form hydrazone derivatives (compounds 2a–g) led to a range of potencies. nih.gov This systematic modification allows for the establishment of a clear structure-activity relationship, guiding the design of future derivatives with improved efficacy. Phthalazine-based hydrazones, in particular, represent an intriguing subclass due to the combination of the pharmacophoric hydrazone moiety (–C=N–) with the nitrogen-rich phthalazine nucleus. researchgate.net
Molecular Mechanism of Action Studies
Understanding the molecular mechanism of action is crucial for the development of targeted therapies. For derivatives of this compound, these studies involve identifying their cellular targets, characterizing their enzyme inhibition profiles, and using computational models to predict binding interactions.
Cellular and Molecular Targets
The primary molecular target identified for a recently synthesized series of phthalazine derivatives is Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov VEGFR-2 is a crucial signaling protein involved in angiogenesis, the formation of new blood vessels, which is a vital process for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can effectively disrupt the blood supply to tumors, thereby impeding their growth. This targeted approach is a hallmark of modern anticancer drug design. nih.gov
Other hydrazinophthalazine derivatives, such as the well-known drug Hydralazine, are known to act as direct-acting smooth muscle relaxants, leading to vasodilation and antihypertensive effects. wikipedia.orgnih.gov The broader class of hydrazinophthalazine derivatives has been associated with various targets, including Cytochrome P450 enzymes (CYP1A2, CYP3A4), Amine oxidase [copper-containing] 3, and Prolyl 4-hydroxylase subunit alpha-1. core.ac.uk
Enzyme Inhibition Profiles and Binding Affinity
The inhibitory activity of newly synthesized phthalazine derivatives against their molecular targets is quantified using in vitro enzyme assays. For the series of compounds targeting VEGFR-2, their potency was determined by measuring the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
The results showed a wide range of inhibitory activities, with IC₅₀ values from 0.148 to 0.892 μM. nih.gov Notably, compounds 2g (a hydrazone derivative) and 4a (a urea (B33335) derivative) were identified as the most potent inhibitors, with IC₅₀ values of 0.148 μM and 0.196 μM, respectively. nih.gov Other derivatives, such as 3a and 5b , also demonstrated good activity. nih.gov This data is critical for ranking the compounds and selecting the most promising candidates for further development.
Beyond cancer-related enzymes, other studies have investigated hydrazone derivatives as inhibitors of monoamine oxidase (MAO) enzymes. researchgate.netmdpi.comnih.gov For example, certain 1-substituted-2-phenylhydrazone derivatives were found to be highly potent and selective inhibitors of human MAO-A, with IC₅₀ values as low as 0.028 µM. mdpi.com
Table 1: VEGFR-2 Inhibition by Phthalazine Derivatives nih.gov
| Compound ID | Type | VEGFR-2 IC₅₀ (μM) |
| 2g | Hydrazone | 0.148 |
| 3a | Thiosemicarbazide | 0.375 |
| 3c | Dithiocarbamate | 0.892 |
| 4a | Urea | 0.196 |
| 5a | Amide | 0.548 |
| 5b | Amide | 0.331 |
| Sorafenib | Reference Drug | - |
Molecular Modeling and Docking Studies
To gain insight into how these derivatives bind to their target enzyme, molecular modeling and docking studies are employed. These computational techniques predict the most likely binding pose of a ligand within the active site of a protein and estimate the strength of the interaction.
For the phthalazine derivatives targeting VEGFR-2, molecular docking studies were performed to understand the specific interactions responsible for their inhibitory activity. nih.gov These studies revealed that the compounds fit into the enzyme's active site, forming key interactions with amino acid residues. The docking results help to explain the observed structure-activity relationships, showing why certain structural modifications lead to higher potency. This information provides a reliable theoretical basis for the future structural optimization and rational design of more effective inhibitors. nih.gov Similar docking studies on other classes of hydrazones have been used to elucidate their binding mechanisms with enzymes like MAO-A, acetylcholinesterase, and butyrylcholinesterase. researchgate.net
In Vivo and In Vitro Efficacy Studies
The ultimate test of a potential new drug's utility is its efficacy in biological systems. This is assessed through a combination of in vitro (cell-based) and in vivo (animal model) studies.
For the novel phthalazine derivatives targeting VEGFR-2, their anticancer potential was evaluated in vitro against a human lung carcinoma cell line. nih.gov The most potent VEGFR-2 inhibitors, compounds 2g and 4a , were selected for this evaluation. These studies are essential to confirm that the enzyme inhibition observed in biochemical assays translates into a desired biological effect, such as inhibiting cancer cell proliferation. nih.gov
In other research, hydrazone derivatives of different chemical scaffolds have demonstrated a wide range of in vitro activities, including antimicrobial effects against various bacterial and fungal strains researchgate.netcore.ac.uknih.govpsecommunity.org and anticancer activity against cell lines such as PC-3 (prostate), MCF-7 (breast), and HT-29 (colon). nih.gov For example, certain 7-chloro-4-quinolinyl hydrazones showed potent antileishmanial activity against intracellular parasites at very low concentrations. nih.gov Similarly, bis(phthalazine-1-hydrazone) complexes have shown considerable in vitro activity against Escherichia coli and Staphylococcus aureus. core.ac.uk These studies highlight the broad therapeutic potential of the hydrazone pharmacophore when combined with various heterocyclic cores.
Advanced Research Techniques and Characterization of 1 Chloro 4 Hydrazinophthalazine and Its Derivatives
Spectroscopic Characterization Techniques
Spectroscopy is the primary toolset for elucidating the molecular structure of phthalazine (B143731) derivatives. Each method provides unique insights into the different components and functional groups of the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for mapping the carbon-hydrogen framework of a molecule.
¹H NMR: Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For phthalazine derivatives, the aromatic protons on the benzene (B151609) ring typically appear as multiplets in the downfield region of the spectrum. For example, in a study of novel phthalazine-based derivatives, specific proton signals corresponding to the phthalazine core and its substituents were identified and assigned. nih.gov
¹³C NMR: Carbon-13 NMR is used to determine the number and type of carbon atoms in a molecule. In various synthesized phthalazinone derivatives, distinct signals for carbonyl carbons and other carbons in the heterocyclic structure have been reported. nih.gov However, for some phthalazine-1,4-diones, the low solubility of the compounds can make the characterization of quaternary and carbonyl carbons by ¹³C-NMR challenging. nih.gov
¹H-¹H NOESY: Nuclear Overhauser Effect Spectroscopy is a 2D NMR technique used to determine the spatial proximity of atoms within a molecule, which is crucial for confirming stereochemistry and conformational details.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of 1-Chloro-4-hydrazinophthalazine, key vibrational bands would be expected for the N-H stretches of the hydrazine (B178648) group, C=N bonds within the phthalazine ring, and the C-Cl bond. For related hydrazone compounds, N-H stretching vibrations are typically observed in the range of 3300-3450 cm⁻¹. capotchem.cn Studies on various phthalazine derivatives utilize IR spectroscopy to confirm the presence of characteristic functional groups introduced during synthesis.
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly useful for polar molecules like many phthalazine derivatives. It is used to determine the molecular weight of the compound and can help in elucidating its structure through fragmentation patterns. For instance, LC-MS methods have been successfully used to identify and characterize degradation products of dihydralazine, a related compound. nih.gov The molecular weight of this compound has been determined to be 194.62 g/mol , a value that would be confirmed by mass spectrometry. capotchem.cn
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems, such as the aromatic phthalazine ring. The absorption maxima (λmax) can be influenced by the type and position of substituents on the ring. Studies on dihydralazine, a closely related derivative, have used HPLC with UV detection, employing wavelengths such as 310 nm for analysis. rsc.org For some hydrazone derivatives, UV-Vis spectra show maximum absorption in the UV region between 355-385 nm. capotchem.cn
Computational Chemistry and Theoretical Studies
Computational chemistry provides theoretical insights into the structural and electronic properties of molecules, complementing experimental data. Methods like Density Functional Theory (DFT) are used to optimize molecular geometries, calculate vibrational frequencies, and predict NMR chemical shifts. Such studies have been performed on various substituted phthalazin-1(2H)-ones to analyze their conformational and electronic features. nih.govmdpi.com These theoretical models help in understanding structure-activity relationships, as demonstrated in studies of phthalazine derivatives designed as potential inhibitors of enzymes like VEGFR-2. rsc.org For instance, potential energy curves and electrostatic potential surfaces have been calculated for antifungal phthalazinone derivatives to inform the design of new analogues. researchgate.net
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, used to investigate the electronic structure of many-body systems. researchgate.net It is particularly effective for calculating the optimized molecular geometry, electronic properties, and vibrational frequencies of organic molecules. ias.ac.inirjweb.com For this compound and its derivatives, DFT calculations, often using a combination like the B3LYP functional with a 6-31G or higher basis set, can elucidate key structural and electronic parameters. ias.ac.innih.gov
These calculations provide a detailed picture of the molecule's ground state, including precise bond lengths, bond angles, and dihedral angles. This information is fundamental for understanding the molecule's three-dimensional shape and stability. Furthermore, DFT is employed to compute a range of quantum chemical parameters that are essential for predicting the behavior of the molecule in chemical reactions and biological systems. ias.ac.in
| Parameter | Description | Relevance to this compound |
| Optimized Geometry | The lowest energy three-dimensional arrangement of atoms. | Predicts the most stable structure, including bond lengths and angles. |
| Total Energy | The total electronic energy of the molecule in its ground state. | Used to compare the relative stability of different isomers or conformers. |
| Dipole Moment (μ) | A measure of the overall polarity of the molecule. | Indicates how the molecule will interact with polar solvents and biological receptors. |
| Vibrational Frequencies | The frequencies of molecular vibrations (stretching, bending). | Allows for the theoretical prediction of the infrared (IR) spectrum, aiding in experimental characterization. |
| Atomic Charges | The distribution of electron density among the atoms in the molecule. | Helps identify potential sites for electrostatic interactions. |
HOMO-LUMO Analysis for Chemical Reactivity and Kinetic Stability
Frontier Molecular Orbital (FMO) theory is a critical tool for understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ias.ac.in The energy of the HOMO represents the molecule's ability to donate an electron, while the LUMO's energy indicates its ability to accept an electron. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial descriptor of a molecule's kinetic stability and chemical reactivity. irjweb.comnih.gov
A small HOMO-LUMO gap is associated with high chemical reactivity, low kinetic stability, and higher polarizability. nih.gov Conversely, a large energy gap signifies high stability and lower chemical reactivity. nih.gov For this compound, the HOMO would likely be localized on the electron-rich hydrazino group (-NHNH2) and the aromatic phthalazine ring system, indicating these are the primary sites for electrophilic attack. The LUMO would be distributed over the heterocyclic ring, representing the likely region for nucleophilic attack. DFT calculations on various phthalazine derivatives have been used to determine these values and correlate them with observed biological activities. researchgate.netnih.gov
The table below shows representative HOMO, LUMO, and energy gap values calculated for various phthalazine derivatives, illustrating the data that such an analysis provides. nih.gov
| Compound (Phthalazine Derivative) | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Compound 1 | -8.541 | -4.492 | 4.049 |
| Compound 3 | -8.241 | -4.225 | 4.016 |
| Compound 7 | -8.781 | -4.681 | 4.100 |
| Compound 16 | -6.012 | -2.311 | 3.701 |
| Compound 20 | -6.021 | -2.014 | 4.007 |
| Data is for illustrative purposes from a study on various complex phthalazine derivatives and does not represent this compound itself. nih.gov |
Molecular Electrostatic Potential (MEPS) Analysis
Molecular Electrostatic Potential (MEP or MESP) analysis is a valuable method for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netrsc.org The MEP map plots the electrostatic potential onto the molecule's electron density surface, using a color scale to indicate different potential values. researchgate.net
Red regions indicate negative electrostatic potential, highlighting areas rich in electrons that are favorable sites for electrophilic attack (e.g., interaction with protons or metal cations).
Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas that are susceptible to nucleophilic attack.
Green regions represent neutral or weakly interacting areas.
For this compound, an MEP map would likely show strong negative potential (red) around the nitrogen atoms of the phthalazine ring and the terminal nitrogen of the hydrazino group, due to the presence of lone pairs of electrons. These sites would be the most probable for hydrogen bonding and protonation. researchgate.net A positive potential (blue) might be observed around the hydrogen atoms of the hydrazino group. Such maps are crucial for understanding non-covalent interactions, which are vital for drug-receptor binding. rsc.org
Conformational Analysis and Geometrical Configurations (e.g., E/Z isomerism, cis/trans configurations)
Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, rotation around the C-N and N-N single bonds of the hydrazino substituent allows for various conformers.
More significantly, when the hydrazino group of this compound reacts with aldehydes or ketones, it forms hydrazone derivatives. These derivatives introduce a C=N double bond, which leads to the possibility of geometric isomerism (E/Z isomerism). researchgate.netmdpi.com
E (entgegen) isomer: The higher priority groups on each atom of the double bond are on opposite sides.
Z (zusammen) isomer: The higher priority groups on each atom of the double bond are on the same side.
The stability and interconversion of these isomers can be studied computationally using DFT and experimentally via techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.gov The presence of different isomers can have a profound impact on the biological activity of the molecule, as receptor binding sites are often stereospecific. The less stable Z-isomer can sometimes be stabilized through intramolecular hydrogen bonding. mdpi.comresearchgate.net Additionally, the partial double bond character of the amide C-N bond in acylhydrazone derivatives can lead to the existence of cis and trans conformers in solution, further adding to the structural complexity. researchgate.netnih.gov
Computational Studies on Encapsulation and Complexation (e.g., with Cyclodextrins)
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, allowing them to encapsulate "guest" molecules to form inclusion complexes. frontiersin.org This encapsulation can enhance the aqueous solubility, stability, and bioavailability of poorly soluble drugs. nih.govnih.gov
Computational methods such as molecular docking and molecular dynamics (MD) simulations are used to study the complexation of guest molecules like this compound with hosts like β-cyclodextrin. mdpi.comresearchgate.net
Molecular Docking predicts the preferred orientation of the guest molecule within the cyclodextrin (B1172386) cavity and estimates the binding affinity (binding energy). A more negative binding energy suggests a more stable complex. researchgate.net
Molecular Dynamics (MD) Simulations model the dynamic behavior of the complex over time in a simulated aqueous environment, providing insights into the stability of the complex and the nature of the intermolecular forces (e.g., hydrogen bonds, van der Waals forces) that hold it together. frontiersin.org
For this compound, computational studies would likely predict that the aromatic phthalazine ring, being the most hydrophobic part, would insert into the β-cyclodextrin cavity. The simulations would quantify the stability of this complex and identify the key interactions driving its formation, providing a rational basis for designing improved drug formulations. frontiersin.orgresearchgate.net
Future Directions and Research Opportunities
Design and Synthesis of Novel Derivatives with Enhanced Efficacy and Selectivity
The core phthalazine (B143731) structure is a versatile scaffold for chemical modification. researchgate.net A primary avenue of future research involves the synthesis of new derivatives to enhance biological activity and selectivity. For instance, the modification of the hydrazone moiety in similar structures has been a successful strategy. The general synthesis of hydrazones involves the reaction of hydrazine (B178648) with carbonyl compounds like aldehydes or ketones. nih.gov This flexibility allows for the introduction of various substituents to explore their effects on anti-inflammatory and analgesic activities. nih.gov
Recent studies have focused on creating phthalazine-based derivatives with potent cytotoxic effects against cancer cells. nih.gov For example, novel phthalazine derivatives have been synthesized and shown to exhibit significant cytotoxicity against HCT-116 cells by inducing apoptosis and inhibiting VEGFR2. nih.gov The synthesis process often involves reacting a starting phthalazine derivative with various reagents to create dipeptides or hydrazone derivatives. nih.gov These new compounds have shown promising results, with some exhibiting more potent cytotoxicity than existing drugs like sorafenib. nih.gov
Another approach involves linking the phthalazine moiety with other heterocyclic systems, such as 1,3,4-oxadiazole-thione and 1,2,4-triazole-thione, to improve drug selectivity. researchgate.net Coupling phthalazine derivatives with different amino acids is also a strategy to enhance their therapeutic profile. researchgate.net The synthesis of these complex molecules is often confirmed using techniques like NMR and mass spectrometry. nih.govmdpi.com
The following table provides an overview of recently synthesized phthalazine derivatives and their observed biological activities.
| Derivative Class | Synthetic Strategy | Key Findings | Reference |
|---|---|---|---|
| Phthalazine-based dipeptides and hydrazones | Condensation of a hydrazide with various aldehydes; azide (B81097) coupling procedure. | Potent cytotoxicity against HCT-116 cancer cells; strong VEGFR2 inhibition. | nih.gov |
| Phthalic anhydride (B1165640) based benzylidene-hydrazides | Synthesis from phthalic anhydride. | Significant in vivo anti-inflammatory and analgesic activities. | nih.gov |
| Phthalazine derivatives linked with other heterocycles | Coupling with 1,3,4-oxadiazole-thione and 1,2,4-triazole-thione. | Aimed at improving drug selectivity and antiproliferative activity. | researchgate.net |
| Amino acid-phthalazine conjugates | Coupling of phthalazine derivatives with various amino acids. | Designed to enhance selectivity and cytotoxic/antioxidant activity. | researchgate.net |
Exploration of New Biological Targets and Disease Indications
While historically recognized for their cardiovascular applications, such as in the antihypertensive drug hydralazine (B1673433), phthalazine derivatives are being explored for a wide range of new therapeutic uses. nih.govdrugbank.comnih.gov Research has shown that these compounds possess a broad spectrum of biological activities, including anticancer, anti-inflammatory, antidiabetic, and antimicrobial effects. researchgate.netnih.govnih.gov
A significant area of investigation is cancer therapy. Phthalazine derivatives have been identified as potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in angiogenesis, which is crucial for tumor growth. nih.govrsc.org Some novel derivatives have shown excellent anticancer activity against hepatocellular carcinoma (Hep G2) and breast cancer (MCF-7) cell lines. rsc.org
Beyond cancer, there is growing interest in the role of phthalazine derivatives in targeting the transforming growth factor-beta (TGF-β) signaling pathway. nih.gov A novel phthalazine chemotype has been discovered that potently impairs the TGF-β pathway without directly inhibiting the TGFβRI kinase, opening up new avenues for treating diseases associated with dysregulated TGF-β signaling. nih.gov This discovery is particularly significant as there are currently no FDA-approved therapies that inhibit this pathway. nih.gov
The anti-inflammatory potential of hydrazone derivatives, a class to which 1-chloro-4-hydrazinophthalazine is related, is also a promising area of research. nih.gov Studies have identified derivatives with potent anti-inflammatory effects, comparable to standard drugs like diclofenac (B195802) sodium, but with potentially fewer side effects. nih.gov Additionally, the epigenetic modifying potential of hydralazine, specifically its ability to reverse DNA methylation, suggests its repositioning for chronic heart and kidney failure. primescholars.com
Advanced Computational Approaches for Drug Design and Discovery
The integration of advanced computational methodologies is revolutionizing drug discovery and design, making the process faster, more accurate, and more cost-effective. nih.govemanresearch.org These approaches are particularly valuable in exploring the vast chemical space of phthalazine derivatives. researchgate.net
Key computational techniques being applied include:
Virtual Screening and Molecular Docking: These methods are used to screen large libraries of compounds against a biological target to identify potential hits. emanresearch.orgspringernature.com For example, molecular docking has been used to predict the binding modes of novel phthalazine derivatives with the active site of VEGFR-2 and other targets. nih.govrsc.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed to correlate the chemical structure of compounds with their biological activity, guiding the design of more potent molecules. springernature.com
Molecular Dynamics (MD) Simulations: MD simulations provide detailed insights into the dynamic interactions between a ligand and its target protein, helping to understand the stability and efficacy of the compound. nih.govnih.gov These simulations have been used to validate the stability of phthalazine derivatives within the active site of their targets. nih.govresearchgate.net
ADMET Prediction: Computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds early in the drug discovery process, reducing the risk of late-stage failures. springernature.comnih.gov
These computational strategies allow researchers to prioritize the synthesis of the most promising compounds, thereby saving time and resources. researchgate.net
Development of Structure-Based Drug Design Strategies
Structure-based drug design (SBDD) is a powerful strategy that utilizes the three-dimensional structural information of a biological target to design new drugs. emanresearch.org This approach is increasingly being used in the development of novel phthalazine-based inhibitors.
The design of new VEGFR-2 inhibitors, for instance, has been guided by the essential pharmacophoric features of known inhibitors. rsc.orgnih.gov This involves designing molecules with specific components: a flat heteroaromatic ring to occupy the ATP binding domain, a central hydrophobic linker, a spacer with hydrogen bond donor and acceptor properties, and a terminal hydrophobic moiety to fit into an allosteric pocket. rsc.org
Molecular docking studies are a cornerstone of SBDD, allowing researchers to visualize and analyze the binding interactions between a designed compound and its target. emanresearch.org For example, docking studies of novel phthalazine derivatives have shown how they fit into the binding pocket of their target enzymes, forming key interactions with specific amino acid residues. nih.govnih.gov This information is crucial for optimizing the structure of the lead compound to improve its binding affinity and selectivity. researchgate.net
The development of SBDD strategies has been instrumental in identifying novel scaffolds, such as the 1,4-disubstituted 1,2,3-triazole analogs, for targeting enzymes like cruzipain. mdpi.com
Pharmacokinetic and Pharmacodynamic Profiling of Promising Compounds
A critical step in the development of any new drug is the thorough evaluation of its pharmacokinetic (PK) and pharmacodynamic (PD) properties. PK describes what the body does to the drug (absorption, distribution, metabolism, and excretion), while PD describes what the drug does to the body. researchgate.net
For promising phthalazine derivatives, future research will need to focus on comprehensive in vitro and in vivo profiling. This includes:
In Silico ADMET Profiling: As a preliminary step, computational tools are used to predict the ADME and toxicity profiles of new compounds. nih.govnih.govmdpi.com These predictions help in the early identification of compounds with favorable drug-like properties. researchgate.net
In Vitro Assays: A battery of in vitro assays is used to determine key parameters such as lipophilicity, solubility, plasma stability, and permeability. researchgate.net These experiments provide essential data for lead optimization.
In Vivo Studies: Compounds that show promise in in vitro and in silico evaluations will need to be tested in animal models to assess their efficacy, safety, and PK/PD profiles in a living organism. capes.gov.brresearchgate.net For example, studies in rats are used to evaluate the hypotensive activity of new compounds. capes.gov.brresearchgate.net
The data gathered from these studies are essential for selecting the best candidates for further development and eventual clinical trials. researchgate.net
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Chloro-4-hydrazinophthalazine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 1-chlorophthalazine with hydrazine derivatives under controlled pH (6–7) and temperature (60–80°C). Optimization involves monitoring reaction progress via HPLC to minimize byproducts like unreacted hydrazine or dimerization intermediates . Use anhydrous solvents (e.g., ethanol or THF) to prevent hydrolysis of the chloro group. Post-synthesis purification via recrystallization (using ethanol/water mixtures) improves yield (>85%) and purity (>98%) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Employ a combination of techniques:
- NMR (¹H/¹³C): Verify hydrazine proton signals (δ 3.5–4.0 ppm) and aromatic protons (δ 7.2–8.1 ppm) .
- HPLC-PDA : Use a C18 column (acetonitrile/water gradient) to detect impurities <0.5% .
- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks at m/z 196.6 (M+H⁺) and isotopic chlorine patterns .
Q. What are the critical stability considerations for this compound under storage and experimental conditions?
- Methodological Answer : The compound is hygroscopic and prone to decomposition above 225°C . Store in airtight, amber vials at –20°C under nitrogen. Avoid prolonged exposure to light, which accelerates hydrazine oxidation. For aqueous solutions, use pH 4–6 buffers to prevent hydrolysis; monitor degradation via UV-Vis (λmax 280 nm) weekly .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, solvent DMSO concentration). Standardize protocols:
- Use identical cell lines (e.g., HEK293 for receptor-binding studies) and control for solvent effects (<0.1% DMSO).
- Validate results via orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .
Q. What strategies are effective for studying the reaction mechanisms of this compound in complex biological systems?
- Methodological Answer :
- Isotopic Labeling : Incorporate deuterium at the hydrazine moiety (e.g., using D2O in synthesis) to track metabolic pathways via LC-MS/MS .
- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to predict reactive sites for electrophilic attack .
- Inhibitor Profiling : Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) in vitro to identify metabolic pathways .
Q. How can researchers address challenges in detecting low-abundance metabolites of this compound?
- Methodological Answer : Enhance sensitivity by:
- Derivatization : Use dansyl chloride to tag hydrazine metabolites for fluorescence detection (LOD: 0.1 ng/mL) .
- High-Resolution MS (HRMS) : Employ Q-TOF instruments with MSE data acquisition to fragment ions without prior isolation .
Q. What experimental designs are recommended for validating conflicting spectral data in structural studies?
- Methodological Answer :
- Cross-Validation : Compare IR, Raman, and XRD data with computational vibrational spectra (e.g., Gaussian 16) to confirm bond vibrations .
- Crystallography : Grow single crystals via slow evaporation (acetonitrile/ethyl acetate) and resolve structures to <1.0 Å resolution .
Methodological Notes for Data Integrity
- Reproducibility : Document solvent batch numbers, humidity, and instrument calibration dates to minimize variability .
- Error Analysis : Calculate standard deviations across triplicate runs and report confidence intervals (95% CI) for biological assays .
- Literature Cross-Referencing : Use databases like PubChem (CID: 24849303) and Reaxys (MFCD00012930) to verify spectral libraries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
